hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol
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Overview
Description
Hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol is a chemical compound with the molecular formula C8H15NO2 It is known for its unique structure, which includes a hexahydroisoxazole ring fused to a pyridine ring
Scientific Research Applications
Hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridylmethanol with hydroxylamine, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as crystallization or distillation are typically used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Mechanism of Action
The mechanism of action of hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol can be compared with other similar compounds, such as:
Isoxazole derivatives: These compounds share the isoxazole ring structure and may have similar reactivity and applications.
Pyridine derivatives: Compounds with a pyridine ring can exhibit similar chemical behavior and biological activity.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
3,3a,4,5,6,7-hexahydro-2H-[1,2]oxazolo[2,3-a]pyridin-2-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h7-8,10H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOFPODBJSDQGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CC(O2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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